molecular formula C13H19NO B11894467 2-(2-(Benzyloxy)ethyl)-3-ethylaziridine

2-(2-(Benzyloxy)ethyl)-3-ethylaziridine

Cat. No.: B11894467
M. Wt: 205.30 g/mol
InChI Key: XYJHFZOMTQYRAI-UHFFFAOYSA-N
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Description

2-(2-(Benzyloxy)ethyl)-3-ethylaziridine is an organic compound that features an aziridine ring substituted with a benzyloxyethyl group and an ethyl group. Aziridines are three-membered nitrogen-containing heterocycles known for their high reactivity due to ring strain. The benzyloxy group provides additional functionality, making this compound of interest in various chemical syntheses and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-(Benzyloxy)ethyl)-3-ethylaziridine typically involves the following steps:

Industrial Production Methods

Industrial production methods for aziridines often involve similar steps but are optimized for scale. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Catalysts and optimized reaction conditions are employed to minimize by-products and enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

2-(2-(Benzyloxy)ethyl)-3-ethylaziridine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-(2-(Benzyloxy)ethyl)-3-ethylaziridine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a building block in the synthesis of biologically active compounds.

    Medicine: Explored for its potential use in drug development, particularly in the synthesis of aziridine-based pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2-(2-(Benzyloxy)ethyl)-3-ethylaziridine involves its high reactivity due to the strained aziridine ring. This strain makes the ring susceptible to nucleophilic attack, leading to ring opening and subsequent reactions. The benzyloxy group can participate in various reactions, providing additional sites for chemical modification .

Properties

Molecular Formula

C13H19NO

Molecular Weight

205.30 g/mol

IUPAC Name

2-ethyl-3-(2-phenylmethoxyethyl)aziridine

InChI

InChI=1S/C13H19NO/c1-2-12-13(14-12)8-9-15-10-11-6-4-3-5-7-11/h3-7,12-14H,2,8-10H2,1H3

InChI Key

XYJHFZOMTQYRAI-UHFFFAOYSA-N

Canonical SMILES

CCC1C(N1)CCOCC2=CC=CC=C2

Origin of Product

United States

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